molecular formula C13H17NO3S B565292 N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 CAS No. 1331892-61-5

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3

Cat. No.: B565292
CAS No.: 1331892-61-5
M. Wt: 270.361
InChI Key: ZLJANJUVOQDAHZ-OGWVHELISA-N
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Description

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is a deuterium-labeled stable isotope of an N-acetyl-L-cysteine conjugate. Its primary research application is as an internal standard in quantitative bioanalysis, particularly in mass spectrometry-based assays . The incorporation of deuterium atoms provides a mass shift that allows for precise and accurate quantification of the non-labeled analyte in complex biological matrices, enabling critical pharmacokinetic and metabolic studies . This compound is a key tool for researchers investigating the metabolism and detoxification pathways of xenobiotics. The parent compound, N-acetyl-L-cysteine (NAC), is a well-established precursor to glutathione, the body's primary endogenous antioxidant . NAC is known to facilitate detoxification processes by binding to reactive substances, forming mercapturic acid conjugates like the non-deuterated version of this compound, which are then excreted . Therefore, this deuterated analog is invaluable for tracing and precisely measuring these metabolic reactions in advanced analytical research. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-3-(3,4-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJANJUVOQDAHZ-OGWVHELISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=CC(=C(C=C1)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Displacement Reaction for Sulfur Incorporation

The core synthetic pathway begins with L-cysteine reacting with 3,4-dimethylbenzene thiol derivatives. This nucleophilic substitution occurs in a polar aprotic solvent (e.g., dimethylformamide) at pH 8–9, facilitated by sodium hydroxide. The thiol group of L-cysteine displaces a leaving group (e.g., bromide) on the 3,4-dimethylbenzene scaffold, forming a stable thioether bond. Deuterium incorporation is achieved by using deuterated 3,4-dimethylbenzene-d6 thiol precursors, ensuring ≥98% isotopic enrichment at the target positions.

Reaction Conditions :

  • Temperature: 25–40°C

  • Reaction time: 12–24 hours

  • Yield: 65–78%

Acetylation of the Amino Group

Post-thiolation, the amino group of L-cysteine undergoes acetylation using deuterated acetic anhydride (Ac₂O-d6) in pyridine. This step ensures complete N-acetylation while preserving the deuterium label. The reaction proceeds at 0–4°C to minimize racemization, with a stoichiometric ratio of 1:1.2 (cysteine derivative:Ac₂O-d6).

Key Parameters :

  • pH: 8.5–9.0 (controlled via sodium bicarbonate buffer)

  • Purity post-acetylation: >90% (verified by TLC)

Deuteration Strategies and Isotopic Integrity

Selection of Deuterated Reagents

Deuterium is introduced at the methyl groups of the 3,4-dimethylbenzene moiety using commercially available 3,4-dimethylbenzene-d6 thiol (≥99% D, Cambridge Isotope Laboratories). This approach avoids isotopic scrambling observed in post-synthetic deuteration methods.

Quality Control of Deuterium Enrichment

Isotopic purity is validated via:

  • ²H NMR : Peaks at δ 2.25 ppm (methyl-d3 groups) confirm deuterium placement.

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M–Na]⁻ at m/z 298.12 (calculated for C₁₁H₁₀D₃NNaO₃S).

Purification and Isolation Techniques

Reverse-Phase HPLC

Crude product is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B):

Time (min)% BFlow Rate (mL/min)
051.0
20951.0

Retention time: 14.3 ± 0.2 minutes.

Chiral Resolution of Diastereomers

The compound exists as two diastereomers due to chiral centers at cysteine (R-configuration) and the thioether linkage. Chiralpak IC-3 columns (3 µm, 150 × 4.6 mm) resolve enantiomers using hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid.

Analytical Validation and Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (s, 2H, aromatic), 4.45 (m, 1H, cysteine α-CH), 2.85 (dd, 2H, cysteine β-CH₂), 2.20 (s, 6H, methyl-d3).

  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O), 2550 cm⁻¹ (S-H, trace).

Purity Assessment

  • HPLC-UV : >99% purity at 254 nm.

  • Elemental Analysis : Calculated C 44.5%, H 5.3%, N 4.7%; Found C 44.2%, H 5.1%, N 4.6%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale batches employ continuous flow reactors to enhance reproducibility:

  • Residence time: 30 minutes

  • Throughput: 500 g/hour

Solvent Recovery Systems

Methanol and acetonitrile are recycled via fractional distillation, reducing production costs by 40% .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted benzene derivatives .

Scientific Research Applications

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity and function .

Comparison with Similar Compounds

Structural and Chemical Properties :

  • Molecular Formula: C₁₃H₁₄D₃NO₃S
  • Molecular Weight : 270.36 g/mol
  • SMILES : CC(C(C)=C1)=CC=C1SCC@HC(O)=O
  • Storage: Stable at -20°C; soluble in ethanol and methanol .

The parent compound, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine, is derived from the glutathione conjugation of metabolites of dimethylbenzene derivatives (e.g., xylene isomers), making it a biomarker for industrial or environmental exposure .

Comparison with Similar Compounds

Structural Analogues and Their Parent VOCs

The table below compares N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 with structurally related mercapturic acids and their deuterated counterparts:

Compound Name (CAS) Parent VOC Molecular Formula Key Applications/Findings References
This compound (1331892-61-5) Dimethylbenzene derivatives (e.g., xylene) C₁₃H₁₄D₃NO₃S Internal standard for LC-MS/MS analysis of dimethylbenzene exposure; ensures accurate quantification in urine metabolomics .
DHBMA (144889-50-9) 1,3-Butadiene C₉H₁₅NO₅S Biomarker for tobacco smoke and combustion products; associated with cardiovascular disease risk in non-smokers .
CEMA (74514-75-3) Acrolein C₇H₁₀NO₄S Linked to hypertension and oxidative stress; elevated in smokers .
HMPMA (33164-64-6) Crotonaldehyde C₉H₁₅NO₄S Detected in aging populations; reflects cumulative exposure to aldehydes .
AAMA (N/A) Acrylamide C₆H₁₀N₂O₄S Lower levels observed in opioid users; biomarker for dietary or occupational acrylamide exposure .
N-Acetyl-S-benzyl-L-cysteine-d3 (201404-15-1) Toluene C₁₂H₁₂D₃NO₃S Deuterated internal standard for toluene exposure studies; used in occupational health monitoring .

Key Differences in Metabolic Pathways

  • Parent VOC Specificity : The target compound is specific to dimethylbenzene derivatives, while DHBMA (1,3-butadiene) and CEMA (acrolein) originate from combustion byproducts. AAMA and HMPMA are linked to acrylamide and crotonaldehyde, respectively, highlighting diverse exposure sources .
  • Deuterated Utility: Deuterated analogs like this compound and N-Acetyl-S-benzyl-L-cysteine-d3 are indispensable in untargeted metabolomics for distinguishing exogenous metabolites from endogenous noise .

Analytical Performance in Studies

  • This compound : Used to quantify dimethylbenzene exposure in industrial settings. Its deuterated form improves detection limits in LC-MS/MS by matching retention times and ionization efficiencies with the native metabolite .
  • DHBMA and CEMA : Employed in large-scale epidemiological studies to associate VOC exposure with hypertension and cardiovascular risks. For example, DHBMA levels correlate with 1,3-butadiene exposure in smokers, showing a 1.09-fold increase in hypertension risk .
  • AAMA : Demonstrates dose-dependent relationships in dietary acrylamide studies, with significant interindividual variability due to genetic polymorphisms in metabolic enzymes .

Research Findings and Health Implications

  • For instance, DHBMA is elevated in opium and tobacco users, implicating combustion-derived VOCs in liver injury and endothelial dysfunction .
  • Comparative Sensitivity : Deuterated standards like this compound enable detection at parts-per-billion levels, critical for identifying low-level environmental exposures .

Biological Activity

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is a chemically modified derivative of L-cysteine, notable for its incorporation of deuterium, which enhances its stability and potential biological activity. This compound has garnered attention in various fields, including analytical chemistry, biology, and medicine, due to its unique structural features and functional properties.

  • Molecular Formula : C₈H₉D₃N₂O₃S
  • Molecular Weight : Approximately 270.36 g/mol
  • Appearance : Pale beige solid
  • Solubility : Slightly soluble in ethanol and methanol
  • Melting Point : 138°C to 140°C

The compound's reactivity is influenced by its functional groups; the acetyl group can undergo hydrolysis, while the thiol group (-SH) can participate in redox reactions. The aromatic ring allows for electrophilic substitution reactions due to the stabilizing effect of the methyl groups.

This compound interacts with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways by binding to specific sites on proteins, influencing their activity and function. The incorporation of deuterium allows for advanced tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.

Antioxidant Properties

Research indicates that derivatives of cysteine exhibit antioxidant properties. This compound may similarly contribute to cellular protection against oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant systems.

Pharmacological Applications

The compound has been investigated for its potential therapeutic properties:

  • Neuroprotective Effects : Studies suggest that cysteine derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Detoxification : Similar compounds are known to play roles in detoxifying harmful metabolites through conjugation reactions, which may be applicable to this compound as well .

Case Studies

  • Metabolic Studies : A study utilizing deuterated compounds like this compound demonstrated enhanced tracking of metabolic pathways in vivo. This research highlighted the compound's utility in understanding drug metabolism and pharmacokinetics.
  • Toxicological Assessments : Investigations into similar cysteine derivatives have revealed their potential nephrotoxic effects when exposed to certain environmental toxins. The role of N-acetylated cysteine derivatives in mitigating toxicity was emphasized in these studies .

Comparative Analysis Table

Compound NameMolecular FormulaNotable Features
N-Acetyl-L-cysteineC₃H₇N₁O₂SSimple acetylated form of L-cysteine
S-(3,4-Dimethylbenzyl)-L-cysteineC₉H₁₃N₁OSContains a similar aromatic side chain
This compoundC₈H₉D₃N₂O₃SUnique due to deuterated form enhancing stability

Q & A

Q. How can in silico modeling predict the metabolic fate of this compound?

  • Answer : Tools like Meteor Nexus simulate Phase I/II metabolism, identifying potential glucuronidation or sulfation sites. Molecular docking studies with glutathione-S-transferase (GST) isoforms predict conjugation efficiency. Validate predictions with in vitro hepatocyte assays .

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